![molecular formula C24H27N3O2S B11163157 4-[(2-ethylbutanoyl)amino]-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11163157.png)
4-[(2-ethylbutanoyl)amino]-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE is a synthetic organic compound characterized by its unique thiazole and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and ethyl groups. The final step involves the coupling of the thiazole derivative with 4-(2-ethylbutanamido)benzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE
- N-(5-ETHYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE
Uniqueness
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to the specific substitution pattern on the thiazole ring and the benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H27N3O2S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C24H27N3O2S/c1-4-16(5-2)22(28)25-19-14-12-18(13-15-19)23(29)27-24-26-21(20(6-3)30-24)17-10-8-7-9-11-17/h7-16H,4-6H2,1-3H3,(H,25,28)(H,26,27,29) |
InChI Key |
ZDEMMLYSXQUNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(CC)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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